(4aS,8aS)-4a-Methyldecahydroquinoline
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Overview
Description
(4aS,8aS)-4a-Methyldecahydroquinoline is a stereochemically defined organic compound belonging to the class of decahydroquinolines This compound is characterized by its unique three-dimensional structure, which includes two chiral centers at positions 4a and 8a, both in the S-configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,8aS)-4a-Methyldecahydroquinoline typically involves the hydrogenation of quinoline derivatives under specific conditions. One common method includes the catalytic hydrogenation of 4a-methylquinoline using a palladium or platinum catalyst under high pressure and temperature. The reaction is carried out in the presence of hydrogen gas, and the stereochemistry is controlled by the choice of catalyst and reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow hydrogenation processes, which allow for better control over reaction parameters and scalability. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the desired stereoisomer.
Chemical Reactions Analysis
Types of Reactions
(4aS,8aS)-4a-Methyldecahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Further reduction can lead to the formation of fully saturated amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various N-substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Alkyl halides and acyl chlorides are commonly used reagents for substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Saturated amines.
Substitution: N-substituted decahydroquinoline derivatives.
Scientific Research Applications
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as an intermediate in the synthesis of therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of (4aS,8aS)-4a-Methyldecahydroquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique stereochemistry allows it to fit into the active sites of these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4aS,8aS)-1,2,3,4,4a,5,8,8a-Octahydronaphthalene
- (2R,4aS,8aS)-2-Methyldecahydronaphthalene
- (4R,4aS,8aS)-1-Hydroxy-2-(hydroxymethyl)-5,5,8a-trimethyl-4-[(2E,4E,6E)-2,4,6-octatrienoyloxy]-1
Uniqueness
(4aS,8aS)-4a-Methyldecahydroquinoline is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties
Properties
CAS No. |
45846-78-4 |
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Molecular Formula |
C10H19N |
Molecular Weight |
153.26 g/mol |
IUPAC Name |
(4aS,8aS)-4a-methyl-2,3,4,5,6,7,8,8a-octahydro-1H-quinoline |
InChI |
InChI=1S/C10H19N/c1-10-6-3-2-5-9(10)11-8-4-7-10/h9,11H,2-8H2,1H3/t9-,10-/m0/s1 |
InChI Key |
MBQXXEKLNYIWMP-UWVGGRQHSA-N |
Isomeric SMILES |
C[C@@]12CCCC[C@@H]1NCCC2 |
Canonical SMILES |
CC12CCCCC1NCCC2 |
Origin of Product |
United States |
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